N-(3-bromophenyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide
CAS No.: 1795298-96-2
Cat. No.: VC7770900
Molecular Formula: C15H10BrN3O3S
Molecular Weight: 392.23
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1795298-96-2 |
|---|---|
| Molecular Formula | C15H10BrN3O3S |
| Molecular Weight | 392.23 |
| IUPAC Name | N-(3-bromophenyl)-2-(thiophene-3-carbonylamino)-1,3-oxazole-4-carboxamide |
| Standard InChI | InChI=1S/C15H10BrN3O3S/c16-10-2-1-3-11(6-10)17-14(21)12-7-22-15(18-12)19-13(20)9-4-5-23-8-9/h1-8H,(H,17,21)(H,18,19,20) |
| Standard InChI Key | RVFLEMFFEKDUBE-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)Br)NC(=O)C2=COC(=N2)NC(=O)C3=CSC=C3 |
Introduction
Synthesis and Preparation
Synthesis of such a compound typically involves multi-step reactions, including the formation of the oxazole ring and the incorporation of the thiophene and bromophenyl groups. Common methods for oxazole synthesis include cyclization reactions of appropriate precursors, such as propargylamides or enamides, under catalytic conditions .
Potential Applications
Oxazole derivatives are known for their biological activity, including antimicrobial, antiviral, and anticancer properties. The presence of a thiophene ring could enhance these properties due to its electron-rich nature, while the bromophenyl group might contribute to the compound's lipophilicity and ability to interact with biological targets.
Research Findings
While specific research findings on N-(3-bromophenyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide are not available, studies on similar oxazole compounds have shown promising results in medicinal chemistry. For instance, oxazoles with various substituents have been explored for their potential in drug development .
Data Tables
Given the lack of specific data on this compound, we can create a hypothetical table based on similar compounds:
| Property | Hypothetical Value | Notes |
|---|---|---|
| Molecular Formula | CHBrNOS | Estimated |
| Molecular Weight | Approximately 400 g/mol | Estimated |
| Synthesis Method | Cyclization reactions | General method for oxazoles |
| Potential Applications | Antimicrobial, anticancer | Based on similar compounds |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume